ピラゾフリン

概要

説明

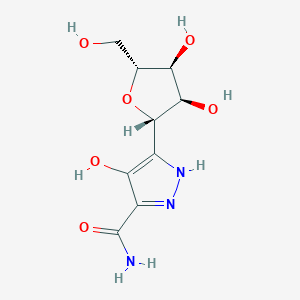

ピラゾフリンは、ピラゾマイシンとしても知られており、ストレプトマイセス・カンディダス菌から発見された天然物です。これは、リバビリンに関連するヌクレオシド類似体であり、抗生物質、抗ウイルス、および抗癌特性を示しています。その可能性にもかかわらず、ピラゾフリンは重篤な副作用のため、ヒト臨床試験では成功しませんでした。 それは、最終手段として使用される可能性のある薬物や、改良された合成誘導体のためのテンプレートとして、継続的に研究されています .

科学的研究の応用

Pyrazofurin has a wide range of scientific research applications, including:

Chemistry: Pyrazofurin serves as a template for the synthesis of novel nucleoside analogues with potential therapeutic applications.

Biology: Pyrazofurin is used to study the mechanisms of nucleoside analogue action and resistance in various biological systems.

Medicine: Pyrazofurin has been investigated for its antiviral, antibiotic, and anticancer properties. .

作用機序

ピラゾフリンは、ピリミジンのデノボ合成に関与する酵素であるオロチジン5'-モノホスファートデカルボキシラーゼを阻害することにより、その効果を発揮します。この阻害は、ピリミジンヌクレオチドの合成を阻害し、DNAおよびRNA合成に必要な必須成分の枯渇につながります。その結果、ピラゾフリンは細胞増殖とウイルス複製を効果的に阻害します。ピラゾフリンの作用機序に関与する分子標的と経路には、ピリミジン生合成経路と、ヌクレオチド代謝に関与するさまざまな細胞酵素が含まれます .

類似の化合物との比較

ピラゾフリンは、リボースとピラゾール由来の塩基を結合するC-グリコシド結合のために、ヌクレオシド類似体の中でユニークです。類似の化合物には、次のようなものがあります。

フォルマイシンA: 類似の構造と作用機序を持つ別のC-ヌクレオシド抗生物質。

リバビリン: 抗ウイルス特性を持つヌクレオシド類似体で、ピラゾフリンに関連していますが、構造と機序が異なります。

ショードマイシン: 塩基構造が異なるが、同様の生物学的活性を持つC-ヌクレオシド抗生物質。

シュードウリジマイシン: ユニークな構造と強力な抗菌活性を有するC-ヌクレオシド抗生物質

生化学分析

Biochemical Properties

Pyrazofurin plays a significant role in biochemical reactions, particularly in the inhibition of pyrimidine biosynthesis. It interacts with orotidine 5’-monophosphate decarboxylase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, pyrazofurin disrupts the production of uridine monophosphate, leading to a depletion of pyrimidine nucleotide pools . This interaction is crucial for its antiviral and anticancer activities, as it hampers the replication of viruses and the proliferation of cancer cells .

Cellular Effects

Pyrazofurin exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of several viruses, including vaccinia, herpes simplex, and measles viruses . In cancer cells, pyrazofurin induces cell cycle arrest and apoptosis by depleting pyrimidine nucleotides, which are essential for DNA and RNA synthesis . This compound also affects cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced cell proliferation .

Molecular Mechanism

At the molecular level, pyrazofurin exerts its effects primarily through the inhibition of orotidine 5’-monophosphate decarboxylase . This enzyme is a key player in the pyrimidine biosynthesis pathway, and its inhibition by pyrazofurin leads to a significant reduction in pyrimidine nucleotide levels . Additionally, pyrazofurin can be converted to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These interactions result in the disruption of DNA and RNA synthesis, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrazofurin have been observed to change over time. Pyrazofurin is rapidly converted to its phosphorylated derivatives in sensitive tumor cells, leading to a depletion of pyrimidine nucleotides . This depletion is transient in some cell types, such as L5178Y leukemia cells, which can recover their pyrimidine nucleotide pools over time . In other cell types, the depletion persists, leading to sustained growth inhibition and cell death . The stability and degradation of pyrazofurin in laboratory settings are also important factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of pyrazofurin vary with different dosages in animal models. At low doses, pyrazofurin has been shown to inhibit the growth of various tumors, including colon carcinomas and leukemias . At higher doses, pyrazofurin can cause significant toxicity, including oral mucositis and depression of erythropoiesis . These adverse effects limit the therapeutic window of pyrazofurin and highlight the need for careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

Pyrazofurin is involved in the pyrimidine biosynthesis pathway, where it inhibits orotidine 5’-monophosphate decarboxylase . This inhibition leads to a reduction in the levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . Additionally, pyrazofurin can be metabolized to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These metabolic pathways are crucial for the antiviral and anticancer activities of pyrazofurin .

Transport and Distribution

Pyrazofurin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, pyrazofurin can be phosphorylated to its active derivatives, which are then distributed to different cellular compartments . The distribution of pyrazofurin and its derivatives within cells is crucial for their inhibitory effects on pyrimidine biosynthesis and cell proliferation .

Subcellular Localization

The subcellular localization of pyrazofurin and its derivatives plays a significant role in their activity and function. Pyrazofurin is primarily localized in the cytoplasm, where it interacts with orotidine 5’-monophosphate decarboxylase and other enzymes involved in pyrimidine biosynthesis . Additionally, the phosphorylated derivatives of pyrazofurin can be distributed to various subcellular compartments, including the nucleus, where they exert their inhibitory effects on DNA and RNA synthesis . The targeting signals and post-translational modifications that direct pyrazofurin to specific compartments are important factors that influence its activity and function .

準備方法

合成経路と反応条件: ピラゾフリンとその類似体は、保護されたD-リボースとホスホランのウィッティヒ反応によって調製される、リボシルβ-ケト酸誘導体から合成することができます。この反応は、以下の手順を伴います。

- 2,3-O-イソプロピリデン-5-O-トリチル-α-および-β-D-リボースと3-エトキシカルボニル-2-オキソ-プロピリデントリフェニルホスホランを反応させて、エチル4-(2',3'-O-イソプロピリデン-5'-O-トリチル-α-および-β-D-リボフラノシル)-3-オキソブタノエートを得る。

- β-ケトエステルをトリエチルアミン存在下でトシルアジドで処理して、エチル2-ジアゾ-4-(2',3'-O-イソプロピリデン-5'-O-トリチル-α-および-β-D-リボフラノシル)-3-オキソブタノエートを得る。

- ジアゾ化合物を水素化ナトリウムで環化させて、エチル4-ヒドロキシ-3-(2',3'-O-イソプロピリデン-5'-O-トリチル-β-D-リボフラノシル)ピラゾール-5-カルボキシレートを生成する。

- ピラゾールエステルのアンモニア分解によって対応するアミドが得られ、保護基を除去すると、ピラゾフリンが得られます .

工業生産方法: ピラゾフリンの工業生産方法は、臨床での成功が限定的で、現在も研究が進められているため、十分に文書化されていません。上記の合成経路は、反応条件と精製プロセスの適切な最適化により、大規模生産に適応できます。

化学反応の分析

反応の種類: ピラゾフリンは、次のようなさまざまな化学反応を起こします。

酸化: ピラゾフリンは酸化されて、対応するカルボン酸またはその他の酸化誘導体を生成することができます。

還元: 還元反応は、ピラゾフリンをその還元形に変換することができ、その生物学的活性を変化させる可能性があります。

置換: 置換反応は、ピラゾフリン分子に異なる官能基を導入することができ、その特性を強化する可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などがあります。

置換: 置換反応に一般的に使用される試薬には、ハロゲン、アルキル化剤、求核剤などがあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が得られる場合があり、還元によってアルコールまたはアミンが得られる場合があります。置換反応は、ハロゲン、アルキル基、または他の求核剤などのさまざまな官能基を導入することができます .

科学研究アプリケーション

ピラゾフリンは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Pyrazofurin is unique among nucleoside analogues due to its C-glycosidic bond, which links the ribose and pyrazole-derived base. Similar compounds include:

Formycin A: Another C-nucleoside antibiotic with a similar structure and mechanism of action.

Ribavirin: A nucleoside analogue with antiviral properties, related to pyrazofurin but with a different structure and mechanism.

Showdomycin: A C-nucleoside antibiotic with a different base structure but similar biological activities.

Pseudouridimycin: A C-nucleoside antibiotic with a unique structure and potent antibacterial activity

特性

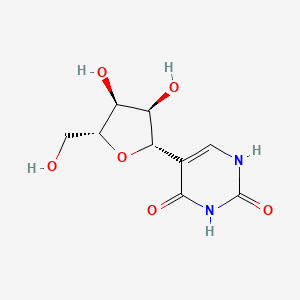

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESARGFCSKSFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865565 | |

| Record name | 1,4-Anhydro-1-(3-carbamoyl-4-hydroxy-1H-pyrazol-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30868-30-5 | |

| Record name | Pyrazofurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

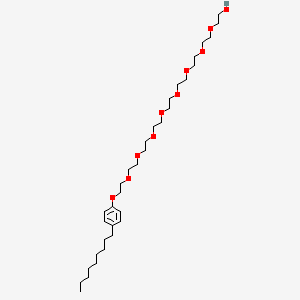

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)